molecular formula C22H28O2S2 B1670322 6,8-Bis(benzylthio)octanoic acid CAS No. 95809-78-2

6,8-Bis(benzylthio)octanoic acid

Cat. No. B1670322
CAS RN: 95809-78-2
M. Wt: 388.6 g/mol
InChI Key: ZYRLHJIMTROTBO-UHFFFAOYSA-N
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Description

6,8-Bis(benzylthio)octanoic acid, also known as CPI-613, is a lipoate analog . It acts as a mitochondrial disrupter by blocking the mitochondrial enzymes pyruvate dehydrogenase and α-ketoglutarate dehydrogenase . This compound prevents cancer cells from metabolizing glucose for energy and has been granted orphan drug status by the US FDA for pancreatic cancer .


Molecular Structure Analysis

The empirical formula of 6,8-Bis(benzylthio)octanoic acid is C22H28O2S2 . Its molecular weight is 388.59 . The SMILES string representation of its structure is OC(=O)CCCCC(CCSCc1ccccc1)SCc2ccccc2 .


Chemical Reactions Analysis

6,8-Bis(benzylthio)octanoic acid acts as a mitochondrial disrupter by blocking the mitochondrial enzymes pyruvate dehydrogenase and α-ketoglutarate dehydrogenase .


Physical And Chemical Properties Analysis

6,8-Bis(benzylthio)octanoic acid is a solid at 20°C . It is white to beige in color .

Scientific Research Applications

Optical and Electrochemical Properties

The study of optical, electrochemical, and electrochromic properties of polymers incorporating benzothiadiazole and benzodithiophene units reveals significant insights. The introduction of strong electron-withdrawing groups like benzothiadiazole into the polymer backbone has been shown to cause redshifts in the ultraviolet-visible absorption spectrum, indicating a reduction in energy band gap. This modification enhances the polymer's conjugation effect, which in turn affects its optical and electrochemical characteristics. Such polymers demonstrate notable electrochromic performances, switching between various colors under different states, suggesting their potential application in electrochromic devices and solar cells due to their high optical contrasts and fast response times (Zhen Xu et al., 2018; Seza Goker et al., 2014).

Photovoltaic Applications

Research into copolymers formed from benzodithiophene and benzotriazole units has highlighted their promising use in photovoltaic applications. These copolymers exhibit moderate molecular weights, excellent thermal properties, and good optical absorption, making them suitable for use in polymer solar cells. The incorporation of such units into copolymers leads to photovoltaic devices with moderate to good power conversion efficiencies, underlining the potential of these materials in enhancing the performance of solar energy harvesting technologies (Zhenhua Zhang et al., 2010).

Catalytic Activity in Alkane Oxidation

Tetranuclear iron(III) complexes, involving octadentate pyridine-carboxylate ligands, exhibit catalytic activity in the oxidation of alkanes using hydrogen peroxide. These complexes form a "dimer of dimers" structure that remains stable in solution, showing properties akin to (mu-oxo)diiron(III) proteins. This catalytic activity is particularly notable for its efficiency in producing alcohols from alkanes, mimicking the metal-based molecular mechanism of O-insertion into C-H bonds observed in non-heme iron enzymes such as methane monooxygenase. The structure and activity of these complexes underline the potential of molecular engineering in designing efficient catalysts for selective oxidation reactions (E. A. Gutkina et al., 2006).

Safety And Hazards

6,8-Bis(benzylthio)octanoic acid can cause skin irritation (H315) and serious eye irritation (H319) . After handling, it is recommended to wash skin thoroughly (P264). Protective gloves and eye protection should be worn (P280). If it comes into contact with skin, wash with plenty of water (P302 + P352). If eye irritation persists, seek medical advice (P337 + P313). If it gets in the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, then continue rinsing (P305 + P351 + P338). Contaminated clothing should be removed and washed before reuse (P362 + P364). If skin irritation occurs, seek medical advice (P332 + P313) .

Relevant Papers One relevant paper is “Non-redox-active lipoate derivates disrupt cancer cell mitochondrial metabolism and are potent anticancer agents in vivo” by Zachar et al (2011) . This paper supports the biological activity of 6,8-Bis(benzylthio)octanoic acid .

properties

IUPAC Name

6,8-bis(benzylsulfanyl)octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O2S2/c23-22(24)14-8-7-13-21(26-18-20-11-5-2-6-12-20)15-16-25-17-19-9-3-1-4-10-19/h1-6,9-12,21H,7-8,13-18H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYRLHJIMTROTBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCCC(CCCCC(=O)O)SCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70914807
Record name 6,8-Bis[(phenylmethyl)thio]octanoic acid
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Molecular Weight

388.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-Bis(benzylthio)octanoic acid

CAS RN

95809-78-2
Record name 6,8-Bis[(phenylmethyl)thio]octanoic acid
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Record name CPI 613
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Record name Devimistat
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Record name 6,8-Bis[(phenylmethyl)thio]octanoic acid
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Record name 6,8-Bis(benzylthio)octanoic Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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